7-methylquinazolin-2-amine
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Overview
Description
7-methylquinazolin-2-amine is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methyl group at the 7th position and an amino group at the 2nd position in the quinazoline ring structure imparts unique chemical and biological properties to this compound.
Mechanism of Action
Target of Action
7-Methylquinazolin-2-amine is a derivative of quinazoline, a heterocyclic aromatic compound known for its significant biological and pharmaceutical properties . Quinazoline derivatives have been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer activities . .
Mode of Action
Quinazoline derivatives have been reported to interact with various biological targets, leading to a diverse range of pharmacological responses . The specific interaction of this compound with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Quinazoline derivatives have been found to influence a variety of biochemical pathways, contributing to their diverse pharmacological activities .
Result of Action
Quinazoline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may induce various molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
7-Methylquinazolin-2-amine has been found to interact with various enzymes and proteins, contributing to its broad spectrum of antimicrobial activity . It has been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a process regulated by the quorum sensing system .
Cellular Effects
The compound has demonstrated significant effects on cellular processes. For instance, it has been found to decrease cell surface hydrophobicity, compromising bacterial cells adhesion . It also curtails the exopolysaccharide production, a major component of the matrix binding biofilm components together .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit P. aeruginosa quorum sensing transcriptional regulator PqsR . This inhibition disrupts the normal bacterial life cycle, making it a promising candidate for discovering new anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methylquinazolin-2-amine can be achieved through various synthetic routes. One common method involves the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones, mediated by hydrochloric acid . This method provides high yields and allows for the use of a wide range of substrates.
Another approach involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides, resulting in the formation of 2-amino-4-iminoquinazolines . This method also demonstrates high efficiency and practicality for the synthesis of 2-aminoquinazoline derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-methylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert quinazolinone derivatives back to the corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which exhibit different biological activities and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: A closely related compound with a similar structure but different biological activities.
2-aminoquinazoline: Another derivative with an amino group at the 2nd position, but without the methyl group at the 7th position.
4(3H)-quinazolinone: A quinazoline derivative with a carbonyl group at the 4th position.
Uniqueness
7-methylquinazolin-2-amine is unique due to the presence of both a methyl group at the 7th position and an amino group at the 2nd position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
1936498-79-1 |
---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
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